molecular formula C8H4FNO B133695 5-Cyano-2-fluorobenzaldehyde CAS No. 146137-79-3

5-Cyano-2-fluorobenzaldehyde

Cat. No.: B133695
CAS No.: 146137-79-3
M. Wt: 149.12 g/mol
InChI Key: QVBHRCAJZGMNFX-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzaldehyde: is an organic compound with the molecular formula C8H4FNO . It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzaldehyde ring. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyano-2-fluorobenzaldehyde can be synthesized through a cyanation reaction of 2-fluorobenzaldehyde. Specifically, 2-fluorobenzaldehyde reacts with hydrocyanic acid under suitable reaction conditions to yield the desired product .

Industrial Production Methods: The industrial production of fluorobenzaldehydes, including this compound, often involves halogen-exchange reactions. For example, 4-fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . This method can be adapted for the production of this compound by introducing the cyano group through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: Formation of 5-cyano-2-fluorobenzoic acid.

    Reduction: Formation of 5-cyano-2-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Cyano-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The cyano group and the fluorine atom can influence the reactivity and binding affinity of the compound towards enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 5-Cyano-2-fluorobenzaldehyde is unique due to the presence of both a cyano group and a fluorine atom on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other fluorobenzaldehyde isomers. The cyano group enhances the electrophilicity of the aldehyde carbon, making it more reactive in nucleophilic addition reactions .

Properties

IUPAC Name

4-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBHRCAJZGMNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447957
Record name 5-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-79-3
Record name 5-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyano-2-fluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred, cooled solution (0° C.) of diisopropylamine (15.4 mL, 0.11 mol) in anhydrous tetrahydrofuran (200 mL) n-butyllithium (40 mL of 2.5M in hexane, 0.11 mol) was added from a dropping funnel over a period of 30 min. under argon. The mixture was stirred at that temperature for 30 min. and then cooled to −78° C. A solution of 4-fluoro-benzonitrile (12.1g, 0.1 mol) in dry THF (50 mL) was then added dropwise over 15 min. via syringe and stirred for 1 hour at −78° C. Dimethylformamide (8 mL) was added dropwise from a syringe and the stirring was continued for another 20 min. The reaction was quenched by the rapid addition of acetic acid (20 mL) followed by water (500 mL) and the product was extracted with diethyl ether (2×500 mL). The combined organic layers were washed with 1N HCl, water, saturated sodium chloride and then dried over anhydrous magnesium sulfate, and evaporated to give 2-fluoro-5-cyano-benzaldehyde (11.8 g, 79% yield) as a light yellow solid.
Quantity
15.4 mL
Type
reactant
Reaction Step One
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200 mL
Type
solvent
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12.1 g
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reactant
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50 mL
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solvent
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8 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (1.93 g, 9.51 mmol) in DMF (4 mL) was added copper(I) cyanide (0.98 g, 10.93 mmol). The mixture was heated to 190° C. and stirred for 5 h. The dark brown reaction mixture was poured into a solution containing ferric chloride (3.0 g), conc. HCl (0.93 mL) and water (6 mL) and warmed to 65° C. for 20 min. The mixture was partitioned between toluene (20 mL) and water (20 mL). The organic was washed with diluted HCl (25 mL), water (20 mL), 10% sodium hydroxide (25 mL), dried over magnesium sulfate, and concentrated to provide a solid product:
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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CC(C)[N-]C(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyano-2-fluorobenzaldehyde
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5-Cyano-2-fluorobenzaldehyde
Customer
Q & A

Q1: What is the significance of the stereoselective synthesis described in the research paper involving 5-cyano-2-fluorobenzaldehyde?

A1: The research article highlights a novel synthetic approach to produce 2-aminobenzylidene derivatives, utilizing this compound as a starting material []. The significance lies in the method's ability to achieve high stereoselectivity. This is crucial because different stereoisomers of a molecule can exhibit varying biological activities. By controlling the stereochemistry during synthesis, researchers can target the production of specific isomers with potentially enhanced therapeutic properties.

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